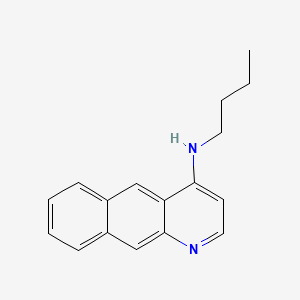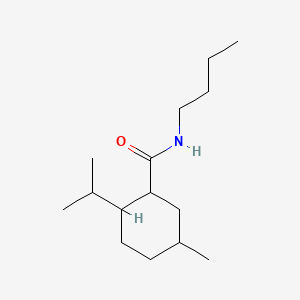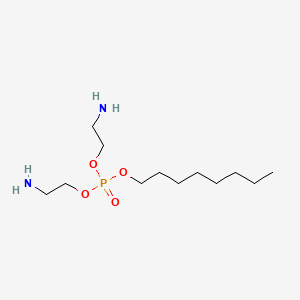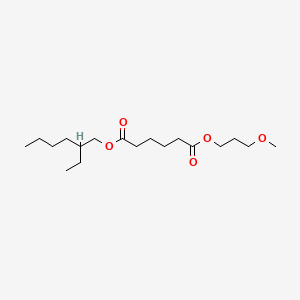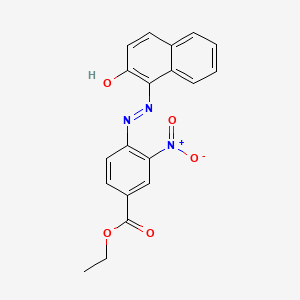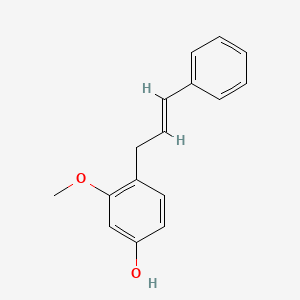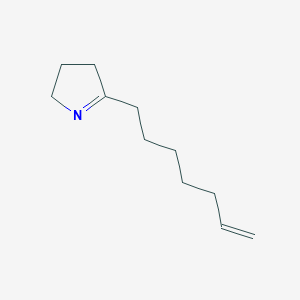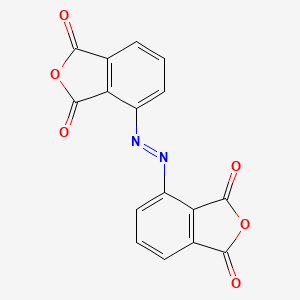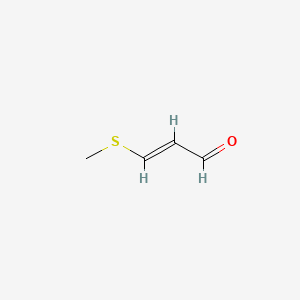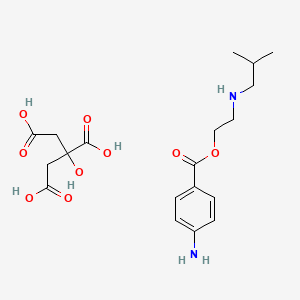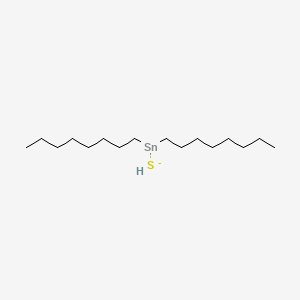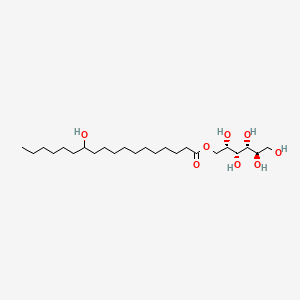
D-Glucitol mono(12-hydroxystearate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol mono(12-hydroxystearate): is a chemical compound with the molecular formula C24H48O8 and a molecular weight of 464.634. . This compound is a derivative of D-glucitol (sorbitol) and 12-hydroxystearic acid, combining the properties of both components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol mono(12-hydroxystearate) typically involves the esterification of D-glucitol with 12-hydroxystearic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of D-Glucitol mono(12-hydroxystearate) is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucitol mono(12-hydroxystearate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
Chemistry: D-Glucitol mono(12-hydroxystearate) is used in chromatography as a stationary phase for the separation of various compounds. It is particularly useful in reverse-phase high-performance liquid chromatography (HPLC) due to its unique properties .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions
Industry: In the industrial sector, D-Glucitol mono(12-hydroxystearate) is used as an emulsifier and stabilizer in the formulation of cosmetics and personal care products. Its ability to form stable emulsions makes it valuable in the production of lotions, creams, and other topical formulations .
Mécanisme D'action
The mechanism of action of D-Glucitol mono(12-hydroxystearate) involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as an emulsifier and stabilizer. Additionally, the ester bond can undergo hydrolysis, releasing D-glucitol and 12-hydroxystearic acid, which can further interact with biological systems .
Comparaison Avec Des Composés Similaires
- D-Glucitol mono(12-hydroxystearate)
- D-Glucitol mono(10-hydroxystearate)
- D-Glucitol mono(14-hydroxystearate)
Comparison: D-Glucitol mono(12-hydroxystearate) is unique due to the specific position of the hydroxyl group on the stearic acid chain. This positioning affects its physical and chemical properties, making it particularly suitable for certain applications in chromatography and as an emulsifier. In comparison, other similar compounds with different hydroxyl group positions may exhibit varying degrees of stability and reactivity .
Propriétés
Numéro CAS |
94031-18-2 |
|---|---|
Formule moléculaire |
C24H48O8 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h19-21,23-28,30-31H,2-18H2,1H3/t19?,20-,21+,23-,24-/m1/s1 |
Clé InChI |
IGIPFDRIGNFVLG-GYCSINLISA-N |
SMILES isomérique |
CCCCCCC(CCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


